molecular formula C19H18F3NO B2842633 (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide CAS No. 329778-62-3

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide

Cat. No.: B2842633
CAS No.: 329778-62-3
M. Wt: 333.354
InChI Key: SCFAMLLJBVUCHH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide is an organic compound characterized by its unique structural features, including an isobutylphenyl group and a trifluorophenyl group connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isobutylbenzaldehyde and 2,4,5-trifluoroaniline.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential bioactivity. The presence of the trifluorophenyl group suggests it could interact with biological targets in unique ways, possibly leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity to certain molecular targets, while the isobutylphenyl group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-isobutylphenyl)-N-phenyl-2-propenamide: Lacks the trifluorophenyl group, which may result in different biological activity and chemical reactivity.

    (E)-3-(4-isobutylphenyl)-N-(3,4-difluorophenyl)-2-propenamide: Contains a difluorophenyl group instead of a trifluorophenyl group, potentially altering its properties.

Uniqueness

The presence of the trifluorophenyl group in (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This unique feature could make it more effective in certain applications, such as drug development or material science.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,4,5-trifluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c1-12(2)9-14-5-3-13(4-6-14)7-8-19(24)23-18-11-16(21)15(20)10-17(18)22/h3-8,10-12H,9H2,1-2H3,(H,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFAMLLJBVUCHH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.